2-(1,3-Thiazolidin-2-YL)ethan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-2-yl)ethanol |
InChI |
InChI=1S/C5H11NOS/c7-3-1-5-6-2-4-8-5/h5-7H,1-4H2 |
InChI Key |
QVTWJRBSQNKYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1,3 Thiazolidin 2 Yl Ethan 1 Ol and Analogues
Strategic Approaches to Thiazolidine (B150603) Ring Formation
The formation of the thiazolidine ring is the cornerstone of synthesizing the target compound and its analogues. Key strategies include classical cyclocondensation reactions, modern multicomponent systems, and elegant intramolecular cyclizations.
Cyclocondensation Reactions of Aminothiols with Carbonyl Precursors
The most direct and widely employed method for constructing the 1,3-thiazolidine scaffold is the condensation reaction between a 1,2-aminothiol and a carbonyl compound, such as an aldehyde or a ketone. nih.gov For the specific synthesis of 2-(1,3-Thiazolidin-2-YL)ethan-1-OL, this involves the reaction of cysteamine (B1669678) (2-aminoethanethiol) with 3-hydroxypropanal.
The reaction proceeds through the initial formation of a hemiaminal intermediate, followed by the formation of a Schiff base or iminium ion. The crucial step is the subsequent intramolecular nucleophilic attack of the thiol group onto the imine carbon, which leads to the closure of the five-membered thiazolidine ring. sysrevpharm.org This reaction is typically carried out under mild acidic conditions to facilitate the dehydration step required for imine formation. nih.gov The versatility of this method allows for the synthesis of a wide array of 2-substituted thiazolidines by simply varying the carbonyl precursor.
Table 1: Examples of Cyclocondensation Reactions for Thiazolidine Synthesis
| Aminothiol | Carbonyl Precursor | 2-Substituent on Thiazolidine | Reference |
|---|---|---|---|
| Cysteamine | 3-Hydroxypropanal | 2-hydroxyethyl | (Hypothetical based on nih.gov) |
| Cysteamine | 2,3-Butanedione | 2-acetyl-2-methyl | sysrevpharm.org |
| Cysteamine | Formaldehyde | Unsubstituted (at C-2) | nih.gov |
| Cysteamine | Various Benzaldehydes | Substituted Phenyl | nih.gov |
Multicomponent Reaction Systems for Thiazolidine Core Construction
Multicomponent reactions (MCRs) offer a powerful and efficient approach to building molecular complexity in a single step, adhering to the principles of green chemistry by improving atom economy and reducing waste. nih.gov Several MCRs have been developed for the synthesis of the thiazolidine core, often leading to more complex analogues like 4-thiazolidinones.
A common MCR strategy involves the one-pot reaction of an amine, an aldehyde, and a mercapto-carboxylic acid (like thioglycolic acid). nih.gov In this process, the amine and aldehyde first condense to form an imine in situ. The thiol group of the mercapto-carboxylic acid then attacks the imine, and subsequent intramolecular cyclization via amide bond formation yields a 2,3-disubstituted-4-thiazolidinone. While not directly producing this compound, these MCRs are invaluable for creating libraries of related compounds and demonstrate the robustness of thiazolidine formation under various conditions. sysrevpharm.orgnih.gov
Another innovative four-component reaction uses aldehydes, alkynes, amines, and isothiocyanates with a dual copper(I) and zinc(II) catalyst system to produce thiazolidine-2-imines. nih.gov
Table 2: Multicomponent Reactions for Thiazolidine Analogue Synthesis
| Components | Resulting Thiazolidine Analogue | Catalyst/Conditions | Reference |
|---|---|---|---|
| Aniline, Benzaldehyde, Thioglycolic Acid | 2-phenyl-3-phenyl-1,3-thiazolidin-4-one | Nano-CoFe₂O₄@SiO₂/PrNH₂ | researchgate.net |
| Primary amine, Carbon disulfide, Maleic anhydride, Benzaldehyde, Aniline, Isocyanide | Pseudopeptide-linked rhodanine (B49660) scaffold | Ultrasound irradiation in water | nih.gov |
| Aldehyde, Alkyne, Amine, Isothiocyanate | Thiazolidine-2-imine | Cu(I) and Zn(II) | nih.gov |
| Imine, Terminal Alkyne, Isothiocyanate | Thiazolidine-2-imine | Chiral Copper-Pybox complex | acs.org |
Intramolecular Hydrothiolation Reactions
Intramolecular hydrothiolation represents a more sophisticated strategy for thiazolidine ring synthesis. This method involves the cyclization of a substrate containing both a thiol group and an unsaturated bond (e.g., an alkene or alkyne).
A notable example is the asymmetric alkynylation/hydrothiolation cascade to produce enantiopure thiazolidine-2-imines. acs.org In this reaction, an imine, a terminal alkyne, and an isothiocyanate react in the presence of a chiral copper catalyst. The process generates a key intermediate, an S-propargyl thiocarbamate, which then undergoes a highly regioselective 5-exo-dig intramolecular hydrothiolation. The thiol group adds across the alkyne's triple bond, effectively closing the five-membered ring and establishing the thiazolidine core with high enantioselectivity. acs.org This advanced method highlights the power of transition-metal catalysis in controlling reaction pathways to achieve complex heterocyclic structures.
Functionalization Strategies for the Ethane-1-ol Moiety at C-2
Introducing the 2-hydroxyethyl side chain at the C-2 position can be achieved either by direct attachment to a pre-formed ring or, more commonly, by modifying a precursor functional group that is already in place following cyclization.
Direct Attachment Methods via Alkylation or Nucleophilic Addition
The direct attachment of a 2-hydroxyethyl group to the C-2 position of an unsubstituted thiazolidine ring via alkylation is synthetically challenging. The C-2 hydrogen is not readily removed to form a stable carbanion for subsequent reaction with an electrophile like ethylene (B1197577) oxide or 2-bromoethanol. Standard alkylation methods tend to target the more nucleophilic nitrogen atom, leading to N-alkylation products. researchgate.netuum.edu.my
While not widely documented for simple thiazolidines, hypothetical routes could involve the formation of a 2-lithiothiazolidine intermediate at low temperatures, which could then be trapped with an electrophile. However, the stability of such an intermediate is a significant concern. A more plausible, though still challenging, approach might involve the reaction of a 2-unsubstituted thiazolidine with ethylene oxide under Lewis acid catalysis to promote ring-opening and C-C bond formation at the C-2 position. These approaches remain speculative in the absence of direct literature precedent.
Post-Cyclization Modification of Precursor Functional Groups
A more reliable and versatile strategy involves a two-step approach: first, the synthesis of a thiazolidine ring bearing a precursor functional group at the C-2 position, followed by the chemical transformation of that group into the desired 2-hydroxyethyl moiety.
A prime example of this approach is the reduction of a C-2 carboxylic acid or ester. The synthesis begins with the cyclocondensation of cysteamine with a glyoxylic acid derivative to form a thiazolidine-2-carboxylic acid. acs.org This stable precursor can then be reduced to the corresponding primary alcohol. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids and esters. researchgate.net The reduction involves the conversion of the carboxylic acid or ester to a 2-(hydroxymethyl)thiazolidine, which is a close analogue of the target compound. To obtain the target this compound, one would start with a 3-oxobutanoic acid derivative, cyclize it, and then reduce the resulting ketone/ester.
Table 3: Post-Cyclization Modification to Form C-2 Alcohol Functionality
| C-2 Precursor Group | Reagent for Modification | Resulting C-2 Functional Group | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) | researchgate.net |
| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) | researchgate.net |
| Benzylidene (=CH-Ph) | Sodium Borohydride (NaBH₄) | Benzyl (-CH₂-Ph) | nih.gov |
| Benzylidene (=CH-Ph) | H₂ / Palladium Hydroxide | Benzyl (-CH₂-Ph) | mdpi.com |
This post-cyclization modification strategy offers a robust and controllable route to this compound and its analogues, overcoming the challenges associated with direct C-2 functionalization.
Asymmetric Synthesis and Chiral Induction in this compound Formation
The creation of specific stereoisomers of this compound is crucial for its potential applications, as biological activity is often stereospecific. Asymmetric synthesis and chiral induction are paramount in achieving high enantiomeric and diastereomeric purity.
The asymmetric construction of the thiazolidine ring is a key strategy for establishing chirality in the final molecule. Enantioselective catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, has been successfully applied to the synthesis of various thiazolidine derivatives.
One notable approach involves the use of chiral metal complexes to catalyze the cyclization reaction. For instance, a multicomponent reaction between imines, terminal alkynes, and isothiocyanates in the presence of a catalytic chiral copper-pybox complex has been shown to produce enantiopure thiazolidine-2-imines with enantiomeric excesses ranging from 60-99%. nih.gov This method proceeds via a highly regioselective intramolecular 5-exo-dig hydrothiolation reaction, demonstrating the potential of chiral Lewis acid catalysis in controlling the stereochemistry of the thiazolidine ring formation. nih.gov
Another strategy employs chiral auxiliaries, which are chiral molecules temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a reaction. Thiazolidinethiones, for example, have been utilized as versatile chiral auxiliaries in the enantioselective synthesis of complex molecules like apoptolidinone. nih.gov These auxiliaries can be derivatized and subjected to stereoselective reactions, with the auxiliary being cleaved in a later step to yield the desired chiral product.
The following table summarizes representative examples of enantioselective catalysis in the synthesis of thiazolidine derivatives:
| Catalyst/Auxiliary | Reactants | Product | Enantiomeric Excess (ee) | Reference |
| Chiral copper-pybox complex | Imines, terminal alkynes, isothiocyanates | Thiazolidine-2-imines | 60-99% | nih.gov |
| Thiazolidinethione auxiliary | N-acyloxazolidinethiones | Aldol products | High | nih.gov |
Once the chiral thiazolidine ring is formed, the subsequent elaboration of the side-chain must be controlled to achieve the desired diastereomer of this compound. This often involves the diastereoselective addition of a two-carbon unit to a chiral thiazolidine precursor.
A plausible strategy for achieving diastereoselective control is the reaction of a nucleophile with a chiral 2-formylthiazolidine. The existing stereocenter at the 2-position of the thiazolidine ring can direct the incoming nucleophile to one face of the aldehyde, leading to the preferential formation of one diastereomer. The choice of nucleophile and reaction conditions, such as temperature and solvent, can significantly influence the diastereomeric ratio.
While specific literature on the diastereoselective side-chain elaboration for this compound is limited, general principles of asymmetric synthesis suggest that the use of chiral reducing agents for the reduction of a 2-acetylthiazolidine (B1608284) precursor could also be a viable route. The stereochemical outcome would be dictated by the facial selectivity of the hydride attack on the ketone, influenced by the stereochemistry of the thiazolidine ring.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including thiazolidines.
Performing reactions without a solvent minimizes waste, reduces environmental impact, and can sometimes lead to shorter reaction times and higher yields. Several solvent-free methods for the synthesis of thiazolidinone derivatives have been reported. nih.gov
For example, the synthesis of 1,3-thiazolidin-4-ones has been achieved under solvent-free conditions using ammonium (B1175870) persulfate as a catalyst. nih.gov This method offers the advantages of using an economical catalyst and high atom economy. nih.gov Similarly, a catalyst- and solvent-free reaction of inactive aziridines with aroyl isothiocyanates at room temperature has been shown to produce 2-iminothiazolidines. nih.gov Another approach utilizes a heterogeneous catalyst, Fe3O4/SiO2/Salen/Mn/IL MNPs, for the one-pot synthesis of thiazolidinone derivatives from an aldehyde, amine, and thioglycolic acid at ambient temperature with good to excellent yields. nih.gov
The following table highlights examples of solvent-free synthesis of thiazolidine derivatives:
| Catalyst | Reactants | Product | Yield | Reference |
| Ammonium Persulfate | Substituted aniline, benzaldehyde, thioglycolic acid | 1,3-Thiazolidin-4-one | 84% | nih.gov |
| None | Inactive aziridine, aroyl isothiocyanates | 2-Iminothiazolidines | High | nih.gov |
| Fe3O4/SiO2/Salen/Mn/IL MNPs | Aldehyde, amine, thioglycolic acid | Thiazolidinone derivatives | Good to excellent | nih.gov |
Deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. juniperpublishers.com They are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), resulting in a liquid with a significantly lower melting point than its individual components. juniperpublishers.com DESs are often biodegradable, non-toxic, and can act as both the reaction medium and a catalyst. mdpi.comnih.gov
The synthesis of 1,3-thiazolidin-4-ones has been successfully carried out using a novel deep eutectic solvent, ETPP-Br/THF-TCA-DES, prepared from ethyl triphenylphosphonium bromide and tetrahydrofuran-2,3,4,5-tetra-carboxylic acid. nih.gov This method offers short reaction times, high yields, and easy recycling of the DES catalyst. nih.gov Another example is the use of a choline (B1196258) chloride/urea-based ionic liquid for the synthesis of bis-thiazolidinones. orgchemres.org
The table below presents examples of DES-mediated synthesis of thiazolidine derivatives:
| Deep Eutectic Solvent (DES) | Reactants | Product | Key Advantages | Reference |
| ETPP-Br/THF-TCA-DES | Aldehyde, amine, thioglycolic acid | 1,3-Thiazolidin-4-ones | Short reaction time, high yields, catalyst recycling | nih.gov |
| Choline Chloride/Urea | Benzaldehydes, ethylenediamine, 2-mercaptoacetic acid | bis-Thiazolidinones | Green catalyst, mild conditions | orgchemres.org |
Nanoparticle catalysts offer several advantages in organic synthesis, including high surface area-to-volume ratio, high catalytic activity, and ease of separation and recyclability. bohrium.com Various nanoparticle-based catalysts have been developed for the synthesis of thiazolidine derivatives.
One such example is the use of nano-Fe3O4–cysteine as an efficient catalyst for the one-pot synthesis of benzylidene-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives. tandfonline.com This method is characterized by minimal chemical waste, time savings, and simple catalyst separation. tandfonline.com Another approach employs nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes under ultrasonic conditions for the synthesis of bis-thiazolidinones, offering high yields in short reaction times and catalyst reusability. orgchemres.org Furthermore, copper/Schiff-base complexes supported on amine-functionalized silica (B1680970) mesoporous magnetic nanoparticles have been utilized for the synthesis of 1,3-thiazolidin-4-ones. bohrium.com
Here is a summary of nanoparticle-catalyzed syntheses of thiazolidine derivatives:
| Nanoparticle Catalyst | Reactants | Product | Key Features | Reference |
| nano-Fe3O4–cysteine | Benzo[d]thiazol-2-amine, ammonium thiocyanate, chloroacetyl chloride, aromatic aldehydes | Benzylidene-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-ones | One-pot, minimal waste, easy catalyst separation | tandfonline.com |
| nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes | Benzaldehydes, ethylenediamine, 2-mercaptoacetic acid | bis-Thiazolidinones | Ultrasonic conditions, high yields, catalyst reusability | orgchemres.org |
| Copper/Schiff-base complex on magnetic nanoparticles | Amine, carbonyl compound, mercapto-acid | 1,3-Thiazolidin-4-ones | High efficiency, catalyst recyclability | bohrium.com |
High Resolution Spectroscopic Characterization and Structural Elucidation of 2 1,3 Thiazolidin 2 Yl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).
1D NMR (¹H, ¹³C) for Structural Connectivity and Purity Assessment
A hypothetical ¹H NMR data table is presented below based on known chemical shift ranges for similar structures.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| CH (thiazolidine, C2) | ~4.5 - 5.0 | Triplet (t) | ~6-8 |
| CH₂ (thiazolidine, C4) | ~3.0 - 3.5 | Multiplet (m) | - |
| CH₂ (thiazolidine, C5) | ~2.8 - 3.2 | Multiplet (m) | - |
| CH₂ (ethanol, alpha to OH) | ~3.6 - 3.9 | Multiplet (m) | - |
| CH₂ (ethanol, beta to OH) | ~1.8 - 2.2 | Multiplet (m) | - |
| NH (thiazolidine) | Broad singlet | - | |
| OH (ethanol) | Broad singlet | - |
Similarly, a ¹³C NMR spectrum would provide information on the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| CH (thiazolidine, C2) | ~65 - 75 |
| CH₂ (thiazolidine, C4) | ~45 - 55 |
| CH₂ (thiazolidine, C5) | ~30 - 40 |
| CH₂ (ethanol, alpha to OH) | ~60 - 70 |
| CH₂ (ethanol, beta to OH) | ~35 - 45 |
Purity assessment would involve integrating the proton signals to confirm the correct proton ratios and looking for any impurity peaks.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures
To unambiguously assign the proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the C2-H of the thiazolidine (B150603) ring and the adjacent CH₂ group of the ethanol (B145695) side chain, and within the CH₂-CH₂ unit of the ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to determine the stereochemistry and conformation of the molecule.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying the functional groups present in a molecule. nist.gov
Infrared Spectroscopic Analysis of O-H, C-H, N-H, C-S, and C-N Vibrations
The IR spectrum of 2-(1,3-Thiazolidin-2-YL)ethan-1-OL would exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Broad, Strong |
| N-H (amine) | 3300 - 3500 | Moderate |
| C-H (aliphatic) | 2850 - 3000 | Strong |
| C-N | 1080 - 1360 | Moderate |
| C-O (alcohol) | 1050 - 1150 | Strong |
| C-S | 600 - 800 | Weak to Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₁₁NOS), the expected exact mass would be approximately 133.0561 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) at m/z 133. The fragmentation pattern would likely involve the cleavage of the ethanol side chain and the opening of the thiazolidine ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula.
For this compound, the expected monoisotopic mass can be calculated from the sum of the exact masses of its constituent atoms (C₅H₁₁NOS). This experimental value, when compared to the theoretical mass, confirms the elemental composition of the compound.
Table 1: Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₁₁NOS |
| Calculated Exact Mass | 133.0561 |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Observed Ion | [M+H]⁺ |
| Expected m/z | 134.0639 |
Note: The data in this table is theoretical and serves as an example of what would be expected from an HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about the connectivity of atoms and the stability of different chemical bonds.
For this compound, the fragmentation is likely to be initiated by the cleavage of the bonds adjacent to the heteroatoms (nitrogen and sulfur) and the hydroxyl group. Common fragmentation pathways for similar structures involve the loss of small neutral molecules such as water (H₂O), ethene (C₂H₄), or parts of the thiazolidine ring. The study of these fragmentation pathways helps to confirm the proposed structure of the molecule.
Table 2: Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| 134.0639 | [C₅H₉NS]⁺ | H₂O |
| 134.0639 | [C₃H₇S]⁺ | C₂H₄NO |
| 134.0639 | [C₄H₈NO]⁺ | CH₃S |
Note: This table presents hypothetical fragmentation data based on the general fragmentation rules of organic molecules containing similar functional groups.
X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations
By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the positions of the individual atoms can be determined with high precision. For thiazolidine derivatives, X-ray diffraction studies reveal the puckering of the five-membered ring and the orientation of substituents. In the case of this compound, this analysis would define the conformation of the thiazolidine ring (e.g., envelope or twist conformation) and the rotational position of the ethanol side chain relative to the ring.
Table 3: Representative Bond Lengths and Angles for a Thiazolidine Ring
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
| S-C(2) | 1.83 - 1.86 | C(5)-S-C(2) | 90 - 95 |
| N-C(2) | 1.45 - 1.48 | S-C(2)-N | 105 - 110 |
| N-C(5) | 1.46 - 1.49 | C(2)-N-C(5) | 108 - 112 |
| C(4)-C(5) | 1.52 - 1.55 | N-C(5)-C(4) | 102 - 106 |
| S-C(4) | 1.81 - 1.84 | C(5)-C(4)-S | 101 - 105 |
Note: The data in this table is based on published crystallographic data for various thiazolidine-containing compounds and serves as a general reference.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline State
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides insights into the nature and extent of interactions such as hydrogen bonds, van der Waals forces, and other close contacts that govern the crystal packing. nih.gov For this compound, with its hydrogen bond donor (N-H and O-H) and acceptor (N, S, and O) sites, Hirshfeld analysis would be expected to reveal significant hydrogen bonding networks, likely involving the hydroxyl group and the nitrogen atom of the thiazolidine ring.
UV-Visible Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the electronic structure of the molecule.
For saturated heterocyclic systems like this compound, strong absorptions are typically observed in the far UV region (below 220 nm) and are associated with n → σ* and σ → σ* transitions. The presence of heteroatoms with non-bonding electrons (n) allows for n → σ* transitions, which are generally of lower energy (longer wavelength) and lower intensity compared to σ → σ* transitions. While tautomerism is less common in this specific structure compared to thiazolidinones, UV-Vis spectroscopy can be employed to study any potential equilibrium between different forms in solution.
Table 4: Expected UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| Ethanol | ~210 | ~1000-5000 | n → σ |
| Hexane | <200 | >10000 | σ → σ |
Note: The data in this table is hypothetical and represents typical values for saturated heterocyclic compounds containing nitrogen and sulfur.
Mechanistic Investigations and Chemical Reactivity of 2 1,3 Thiazolidin 2 Yl Ethan 1 Ol
Reactivity of the Thiazolidine (B150603) Ring System
The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, exhibits a unique set of reactive properties. e3s-conferences.org
The stability of the thiazolidine ring is a subject of considerable interest, with conflicting reports regarding its behavior under different conditions. researchgate.net It is generally believed that the formation of thiazolidine requires acidic pH and that the resulting ring is prone to hydrolysis under physiological conditions. researchgate.netrsc.org However, other studies have demonstrated that the condensation reaction between 1,2-aminothiols and aliphatic aldehydes can be rapid and that the resulting thiazolidine product can be exceptionally stable at both acidic and neutral pH without the need for a catalyst. researchgate.netdiva-portal.org
The stability of the thiazolidine ring is influenced by the pH of the environment. While some research suggests instability at physiological pH, other studies indicate that thiazolidine products can be extremely stable at both acidic (pD 5) and neutral (pD 7.4) conditions, showing no signs of degradation even after extended periods. rsc.orgdiva-portal.org The discrepancy in findings may be attributed to the misinterpretation of NMR spectra at neutral pH, where deprotonation of the thiazolidine nitrogen can create a new diastereomeric center, leading to complex splitting patterns that were previously mistaken for instability. rsc.org
Ring-opening of thiazolidines can occur under both acidic and basic conditions, typically proceeding through the formation of an iminium or a sulfonium (B1226848) intermediate, respectively. rsc.org The mechanism involves the breaking of either the C-S or C-N bond. rsc.org Furthermore, the thiazolidine ring can react with biological molecules containing nucleophilic cysteine residues, suggesting a thioreactive mechanism for its biological activities. nih.gov
The structure of substituents on the thiazolidine ring can also influence its stability. For instance, N-acylthiazolidines exhibit very slow hydrolysis rates. researchgate.net The presence of certain substituents can also lead to ring-chain tautomerism, where an equilibrium exists between the cyclic thiazolidine form and an open-chain Schiff base. rsc.org
Table 1: Factors Influencing Thiazolidine Ring Stability
| Factor | Effect on Stability | References |
| pH | Generally considered more stable under acidic conditions, though some studies show stability at neutral pH. | researchgate.netrsc.orgdiva-portal.org |
| Substituents | N-acylation increases stability and slows hydrolysis. | researchgate.net |
| Reaction with Nucleophiles | Can undergo ring-opening upon reaction with nucleophiles like cysteine. | nih.gov |
The thiazolidine ring contains several sites susceptible to electrophilic and nucleophilic attack. The nitrogen atom at position 3 and the sulfur atom at position 1 are key nucleophilic centers due to their lone pairs of electrons. The carbon atom at position 2, situated between the nitrogen and sulfur atoms, is electrophilic and is the primary site for the initial condensation reaction forming the ring.
Modifications at various positions on the thiazolidine ring are common to alter the molecule's properties. nih.gov The nitrogen at the N-3 position is a site for substitution, and this modification can be crucial for the biological activity of certain thiazolidine derivatives. researchgate.net For instance, N-substitution on some thiazolidine-2,4-dione derivatives was found to be incompatible with binding to a particular bacterial enzyme. nih.govtandfonline.com
The methylene (B1212753) group at the C-5 position can also undergo substitution, often through a Knoevenagel condensation with an aldehyde. nih.gov The reactivity at the C-2 and C-4 positions can be influenced by the presence of carbonyl groups, as seen in thiazolidinediones. nih.govnih.gov
The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidative transformations can significantly alter the chemical and biological properties of the molecule. The oxidation of the thiazolidine ring can be achieved using various oxidizing agents. nih.gov For instance, the reaction of a C60-fused thiazolidine derivative under aerobic conditions with a copper catalyst leads to the formation of a C60-S bond. nih.gov
The presence of electron-donating groups on the thiazolidine ring can stabilize free radicals, suggesting a role in antioxidant mechanisms through a single electron transfer (SET) mechanism. nih.gov
Chemical Transformations of the Ethan-1-ol Side Chain
The ethan-1-ol side chain of 2-(1,3-Thiazolidin-2-YL)ethan-1-OL provides a primary alcohol functional group, which is a versatile handle for a variety of chemical transformations.
The primary hydroxyl group of the ethan-1-ol side chain can undergo typical alcohol reactions. These include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.
Oxidation: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uklibretexts.orgchemistryviews.org
Partial Oxidation to Aldehydes: This can be achieved using an excess of the alcohol and distilling the aldehyde as it forms to prevent further oxidation. chemguide.co.uklibretexts.org Reagents like pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation. chemistryviews.org
Full Oxidation to Carboxylic Acids: This requires an excess of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4), and heating under reflux. chemistryviews.orgwikipedia.org The reaction proceeds through an aldehyde intermediate. wikipedia.org
Table 2: Common Oxidizing Agents for Primary Alcohols
| Reagent | Product | Conditions | References |
| Pyridinium chlorochromate (PCC) | Aldehyde | Anhydrous conditions | chemistryviews.org |
| Potassium dichromate (K2Cr2O7) / H+ | Aldehyde or Carboxylic Acid | Distillation for aldehyde; Reflux for carboxylic acid | chemguide.co.uklibretexts.org |
| Potassium permanganate (KMnO4) | Carboxylic Acid | Alkaline aqueous solution | wikipedia.org |
| Jones Reagent (CrO3/H2SO4) | Carboxylic Acid | Acetone | chemistryviews.org |
The thiazolidine ring can exert a significant influence on the reactivity of the adjacent ethan-1-ol side chain through neighboring group participation (NGP). wikipedia.orgchemeurope.com This phenomenon, also known as anchimeric assistance, involves the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org
In the case of this compound, the lone pairs on the nitrogen and sulfur atoms of the thiazolidine ring can act as internal nucleophiles. This can affect the rate and stereochemistry of reactions at the side chain. dalalinstitute.com For example, in substitution reactions at the carbon bearing the hydroxyl group (after its conversion to a better leaving group), the thiazolidine ring can participate to form a bicyclic intermediate, which can influence the stereochemical outcome of the reaction. nih.gov
The electronic effects of the thiazolidine ring, whether electron-donating or electron-withdrawing, can also modulate the reactivity of the side chain. The proximity of the heterocyclic ring can influence the acidity of the hydroxyl proton and the susceptibility of the adjacent carbon to nucleophilic or electrophilic attack.
Complexation Studies with Metal Ions
The unique structural arrangement of this compound, featuring a soft sulfur atom, a borderline nitrogen atom within the thiazolidine ring, and a hard oxygen atom on the ethanolamine (B43304) side chain, makes it a versatile ligand for complexation with a wide range of metal ions.
Coordination Chemistry of the Thiazolidine and Ethanolamine Moieties
The coordination behavior of this compound is dictated by the donor atoms present in its two key functional moieties: the thiazolidine ring and the ethanolamine side chain. The thiazolidine ring itself offers two potential coordination sites: the sulfur (S) atom and the nitrogen (N) atom. The ethanolamine group provides an additional nitrogen atom (if the ring nitrogen is considered part of the ethanolamine backbone) and a terminal hydroxyl (-OH) group.
The ligand can act as a multidentate donor, coordinating to metal centers through its sulfur, nitrogen, and oxygen atoms. Thiazolidinone-based ligands have been shown to act as dibasic tridentate OOS donor ligands in complexes with ions like Mn(II), Cu(II), Zn(II), Fe(III), and Mo(VI). researchgate.netsemanticscholar.org In other cases, thiazolidine derivatives coordinate as bidentate ligands. ekb.eg The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Studies on related thiazolidinone ligands have revealed a rich and varied coordination chemistry. nih.gov For instance, with silver (Ag+), these ligands have been observed to adopt five previously unknown coordination modes. nih.gov These include bridging modes where the thiazolidinone moiety links multiple metal centers, such as a μ2-κ1S:κ1S bridge (where two metal centers are bridged by the sulfur atom) and a rare μ2-κ1N:κ1S bridge (a bridge involving both the nitrogen and sulfur atoms). nih.gov The flexibility of the ligand allows for the formation of both mononuclear and polynuclear complexes, with the metal centers exhibiting various coordination geometries, including linear, seesaw, tetrahedral, and octahedral. researchgate.netnih.gov
Spectroscopic and Structural Characterization of Metal Complexes
The formation of metal complexes with this compound and its derivatives can be extensively studied using various spectroscopic and structural techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for identifying which donor atoms are involved in coordination. The disappearance of the ν(C=O) band and the appearance of new bands in thiazolidinone derivatives indicate the conversion of a Schiff base precursor and the formation of the thiazolidine ring. semanticscholar.org Shifts in the characteristic vibrational frequencies of the N-H, C-S, and O-H bonds upon complexation provide direct evidence of coordination through the nitrogen, sulfur, and oxygen atoms, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Upon coordination to a metal ion, the signals of protons and carbons near the donor atoms typically experience a downfield shift. For example, in silver complexes with related ligands, the NH₂ group signal shifts downfield, which is consistent with charge delocalization and the effect of coordination. nih.gov
Table 1: Selected Bond Distances and Angles in a Tetranuclear Silver(I) Complex with a Thiazolidinone-based Ligand. nih.gov
| Parameter | Atom 1 | Atom 2 | Distance (Å) / Angle (°) |
| Bond Distance | Ag1 | N24 | 2.16 |
| Bond Distance | Ag1 | N34 | 2.17 |
| Bond Distance | Ag2 | N14 | 2.19 |
| Bond Distance | Ag2 | N44 | 2.20 |
| Bond Distance | Ag1···Ag2¹ | - | 3.1682(11) |
| Bond Angle | N24 | Ag1 | N34 |
| Bond Angle | N14 | Ag2 | N44 |
Note: This interactive table allows for sorting and filtering of the data.
pH-Dependent Chemical Behavior and Tautomerism
The chemical behavior of this compound is significantly influenced by pH, primarily through its effects on the stability of the thiazolidine ring and the equilibrium between different tautomeric forms.
The stability of the thiazolidine ring is highly dependent on pH. Studies on related 2-substituted 1,3-thiazolidine-4-carboxylic acids have shown that the rate of degradation is linked to the pH of the solution. researchgate.net Degradation of the ring often results in the release of the constituent aldehyde and amine/amino acid, a process that is particularly observed at lower pH values, such as pH 4.4. researchgate.net This pH-dependent hydrolysis is crucial in contexts where the molecule might be used as a pro-drug or a carrier for other molecules, as the cleavage is catalyzed by acidic conditions. lookchem.com
Tautomerism is another critical aspect of the chemistry of thiazolidine derivatives. mdpi.com Two primary forms of tautomerism are relevant:
Ring-Chain Tautomerism: Thiazolidines can exist in equilibrium with their open-chain Schiff base (imine) form. This equilibrium is often catalyzed by both acidic and basic conditions. lookchem.comresearchgate.net For this compound, this would involve the reversible cleavage of the C2-N bond to form an imine intermediate derived from cysteamine (B1669678) and 3-hydroxypropanal. The position of this equilibrium is influenced by the substituents on the ring and the solvent.
Amine-Imine Tautomerism: In cases where a substituent at the 2-position allows, such as in 2-amino-thiazolidine derivatives, amine-imine tautomerism is possible. nih.gov Structural studies have shown that some derivatives that were previously thought to exist as the imine tautomer (with an exocyclic C=N bond) actually exist as the amine tautomer (with an endocyclic C=N bond) in the crystalline state. nih.gov
Stereochemical Aspects of Reactivity
The presence of a chiral center at the C2 position of the thiazolidine ring (and potentially others depending on substitution) introduces significant stereochemical considerations into the reactivity of this compound.
The formation of the thiazolidine ring itself can be diastereospecific. For example, reactions starting with chiral precursors like erythro or threo isomers can lead specifically to trans or cis products, respectively. researchgate.net The stereochemistry of the final compound can be determined using spectroscopic methods like ¹H and ¹³C NMR. researchgate.net
In some systems, interconversion between isomers has been observed, presumably proceeding through a non-cyclic zwitterionic intermediate, which highlights the dynamic nature of the stereochemistry in these molecules. researchgate.net Furthermore, computational methods such as Density Functional Theory (DFT) are often employed alongside experimental data (NMR, IR, X-ray) to perform conformational analysis and understand the stereoelectronic effects, like anomeric effects, that dictate the structure and reactivity of these heterocyclic systems. ekb.egresearchgate.net
Computational Chemistry and Theoretical Modeling of 2 1,3 Thiazolidin 2 Yl Ethan 1 Ol
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure and geometry of molecules. mdpi.com These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. For thiazolidine (B150603) derivatives, DFT methods, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-31G(d,p), have been successfully employed to predict molecular properties. researchgate.netresearchgate.net
The thiazolidine ring is not planar and can adopt various conformations. Theoretical studies on related thiazolidine-2-thione systems have shown that the five-membered ring exhibits puckering. researchgate.net Conformational analysis through DFT calculations allows for the identification of the most stable three-dimensional arrangement of the atoms, known as the global minimum structure. mdpi.com
Table 1: Representative Theoretical Geometric Parameters for a Thiazolidine Ring System (Based on related structures) Note: This data is illustrative and based on calculations of related thiazolidine derivatives. The actual values for 2-(1,3-Thiazolidin-2-YL)ethan-1-OL may vary.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-S | 1.80 - 1.85 Å |
| C-N | 1.45 - 1.50 Å | |
| C-C | 1.52 - 1.55 Å | |
| Bond Angle | C-S-C | ~92° |
| S-C-C | ~104° | |
| C-N-C | ~112° | |
| Dihedral Angle | C4-C5-N3-C2 | Varies with pucker (e.g., 7° to 23°) researchgate.net |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap generally suggests higher reactivity. nih.gov
In studies of various thiazole (B1198619) and thiazolidine derivatives, the HOMO is often located over the sulfur and nitrogen atoms and the adjacent pi-systems, indicating these are the likely sites for electrophilic attack. researchgate.netresearchgate.net The LUMO is typically distributed over the ring structure as well.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov
Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. nih.gov |
| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicating high polarizability. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
Theoretical calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental spectra. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. Studies on various thiazolidin-4-one and benzothiazole (B30560) derivatives show an excellent correlation between the calculated and experimental chemical shifts, aiding in the correct assignment of signals. researchgate.netresearchgate.netnih.gov
IR Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. The calculated spectrum can be used to assign the vibrational modes observed in an experimental FT-IR spectrum. researchgate.net For the title compound, characteristic peaks would include N-H stretching, O-H stretching, C-H stretching, and vibrations of the thiazolidine ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. researchgate.net Calculations can determine the maximum absorption wavelength (λmax) and the molecular orbitals involved in the electronic transition (e.g., HOMO → LUMO).
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics.
For this compound, an MD simulation could reveal:
Conformational Flexibility: How the thiazolidine ring puckers and flexes at a given temperature, and the rotational dynamics of the ethanol (B145695) side chain.
Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, one can study how the solute interacts with the solvent. This includes the formation and lifetime of hydrogen bonds between the molecule's N-H and O-H groups and surrounding water molecules.
Stability of Complexes: If docked to a protein, MD simulations can assess the stability of the binding pose over time. nih.gov
In Silico Modeling for Intermolecular Interactions
Understanding how this compound interacts with other molecules is key to predicting its physical properties and biological activity. In silico models can map out the electrostatic potential of the molecule, identifying regions that are electron-rich (negative potential, suitable for electrophilic attack or hydrogen bond donating) and electron-poor (positive potential, suitable for nucleophilic attack or hydrogen bond accepting). The N-H and O-H groups of the title compound would be primary sites for hydrogen bonding. These interactions are critical in molecular recognition, such as binding to a biological receptor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Mechanistic Focus)
QSAR and molecular docking are essential computational tools in drug discovery for understanding how a molecule's structure relates to its biological function.
QSAR: QSAR models are mathematical equations that correlate the structural or physicochemical properties of a group of molecules with their biological activity. psu.edu For a series of thiazolidine derivatives, QSAR studies have identified key descriptors that influence their activity, such as lipophilicity (LogP), molecular weight, and specific electronic and steric parameters. nih.govnih.gov Although a specific QSAR model for this compound is not available, general findings for thiazolidines suggest that modifications to the ring or its substituents can systematically tune their biological effects. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. The process involves placing the ligand (the small molecule) into the binding site of the protein and calculating a score that estimates the binding affinity. Docking studies on various thiazolidine derivatives have been used to elucidate their mechanism of action as inhibitors of various enzymes. nih.govresearchgate.netnih.gov For instance, docking studies of thiazolidin-4-ones into the active site of Polo-like kinase 1 revealed key hydrogen bond and hydrophobic interactions responsible for their anticancer activity. researchgate.net A hypothetical docking study of this compound would focus on how the thiazolidine ring, the N-H group, and the terminal hydroxyl group interact with amino acid residues in a target's active site.
Ligand-Target Interaction Delineation
There are no specific studies available that delineate the ligand-target interactions of this compound through computational methods. Research on analogous thiazolidine structures often involves identifying key pharmacophoric features and their interactions with biological targets. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the molecule's biological activity. However, without specific computational models for this compound, any discussion of its interaction profile would be purely speculative.
Prediction of Binding Affinities and Molecular Recognition
Similarly, there is a lack of published data on the predicted binding affinities and molecular recognition patterns of this compound with any specific biological target. Computational techniques such as molecular docking and free energy calculations are commonly employed to predict the binding energy (often expressed in kcal/mol) and to understand the molecular recognition process between a ligand and its receptor. For other thiazolidine derivatives, studies have reported binding scores and detailed the amino acid residues involved in the interaction. Unfortunately, no such predictive data has been found for this compound.
Applications of 2 1,3 Thiazolidin 2 Yl Ethan 1 Ol in Advanced Chemical Research
Role as a Synthetic Building Block for Complex Organic Architectures
The thiazolidine (B150603) motif is a recurring structural unit in a multitude of biologically active compounds and complex molecular frameworks. researchgate.netmdpi.comnih.gov Consequently, 2-(1,3-thiazolidin-2-yl)ethan-1-ol serves as a crucial starting material or intermediate in the synthesis of more elaborate chemical structures. researchgate.netresearchgate.net
In the realm of multistep organic synthesis, this compound and its derivatives are employed as precursors for constructing larger, more complex molecules. The thiazolidine ring can undergo various transformations, including ring-opening reactions, modifications at the nitrogen or sulfur atoms, and functionalization of the carbon backbone. acs.orgrsc.org For instance, the synthesis of certain biologically active thiazolidin-4-ones often involves the reaction of a thiazolidine-containing intermediate with various electrophiles. researchgate.netnih.gov The ethanol (B145695) side chain provides a convenient handle for further chemical modifications, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, thereby expanding the synthetic possibilities.
A notable application involves the synthesis of thiazolidine-2-thiones and thiazolidin-2-ones, which are classes of heterocyclic compounds with significant biological activities. acs.orgorganic-chemistry.org The synthesis of these compounds can be achieved through various routes, sometimes involving the use of related thiazolidine precursors. rsc.orgorganic-chemistry.orgacs.org
The thiazolidine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems. Through carefully designed reaction sequences, the existing ring can be annulated with other cyclic structures, leading to the formation of polycyclic compounds with diverse and often enhanced biological properties. For example, thiazolidine derivatives can be key intermediates in the synthesis of bicyclic and polycyclic systems that are of interest in medicinal chemistry. researchgate.net
The reactivity of the thiazolidine nucleus allows for its diversification into a wide array of other heterocyclic systems. nih.gov This chemical versatility makes it a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery and materials science.
Catalytic Applications in Organic Transformations
The inherent structural and electronic properties of the thiazolidine framework have led to its exploration in the development of novel catalysts for a range of organic transformations.
Thiazolidine derivatives have emerged as promising scaffolds for the design of organocatalysts. nih.gov Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a green and sustainable alternative to traditional metal-based catalysis. youtube.com The chiral environment that can be established within a thiazolidine ring, particularly when derived from chiral precursors, makes it an attractive platform for asymmetric organocatalysis. These catalysts can be employed in a variety of enantioselective transformations, contributing to the synthesis of chiral molecules with high optical purity.
The nitrogen and sulfur atoms within the thiazolidine ring of this compound can act as donor atoms, making the molecule and its derivatives suitable for use as ligands in transition metal catalysis. nih.govlboro.ac.uk By coordinating to a metal center, these ligands can modulate the metal's reactivity and selectivity, enabling a wide range of catalytic transformations. nih.gov
The design of chiral thiazolidine-based ligands has been a significant area of research, with applications in asymmetric catalysis. nih.gov These ligands can induce high levels of enantioselectivity in reactions such as hydrogenations, cross-coupling reactions, and cycloadditions, which are fundamental processes in modern organic synthesis. The ability to fine-tune the steric and electronic properties of the ligand by modifying the substituents on the thiazolidine ring allows for the optimization of catalytic performance for specific reactions.
Table 1: Examples of Transition Metal-Catalyzed Reactions Utilizing Thiazolidine-Based Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Reference |
| Cycloaddition | Rhodium | Thiazolidine derivative | nih.gov |
| Cross-Coupling | Palladium | Thiazolidine-based phosphine | nih.gov |
| C-H Activation | Rhodium | Carbazolyl-derived phosphine | nih.gov |
| CO2 Fixation | Palladium | SCS Indenediide Pd Complexes | nih.gov |
Material Science Contributions
While the primary applications of this compound and its derivatives are in organic synthesis and catalysis, their unique properties also lend themselves to contributions in material science. The thiazole (B1198619) and thiazolidine moieties are known to be components of various functional materials. rsc.org
The incorporation of thiazolidine units into polymer backbones or as pendant groups can influence the material's properties, such as thermal stability, conductivity, and optical characteristics. The ability of the thiazolidine ring to interact with metal ions also opens up possibilities for the development of sensors and responsive materials. Furthermore, the presence of both sulfur and nitrogen atoms can facilitate the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. acs.org
Integration into Polymer Synthesis and Polymer Science
The unique structural features of this compound, specifically the presence of a hydroxyl group and a thiazolidine ring, offer intriguing possibilities for its integration into polymer synthesis and the broader field of polymer science. The hydroxyl group can act as an initiator or a functional site for grafting onto polymer backbones, while the thiazolidine ring serves as a latent source of reactive functional groups.
A key strategy in advanced polymer synthesis involves the use of monomers with protected or "latent" functionalities that can be revealed after polymerization. This approach allows for the creation of complex macromolecular structures with precisely controlled functionalities. Thiazolidine chemistry has been demonstrated as a viable method for producing multifunctional homopolymers. nih.gov In this context, a monomer containing a thiazolidine ring can be polymerized, and subsequently, the ring can be opened to yield both an amine and a thiol group. nih.gov This "post-polymerization modification" allows for the introduction of two distinct nucleophilic sites in each repeating unit of the polymer. nih.gov
For this compound, the hydroxyl group could be utilized in several ways. It could be used to initiate ring-opening polymerization of cyclic esters or ethers, thereby becoming an end-group of the resulting polymer chain. Alternatively, it could be esterified with a monomer like acryloyl chloride to produce a polymerizable vinyl monomer. Once incorporated into a polymer, the thiazolidine ring would be available for subsequent ring-opening, creating pendant amine and thiol groups along the polymer chain. These groups can then be used for a variety of secondary reactions, such as cross-linking, grafting of other polymer chains, or the attachment of bioactive molecules.
The presence of both amine and thiol groups is particularly advantageous as they can undergo selective reactions. For instance, the thiol groups can participate in disulfide bond formation or thiol-ene "click" chemistry, while the amine groups can be modified through acylation or other amine-specific reactions. This dual functionality allows for the creation of highly complex and tailored polymer architectures from a single, relatively simple starting monomer.
Development of Ion-Exchange Resins
Ion-exchange resins are insoluble polymeric materials that contain charged functional groups capable of exchanging ions with the surrounding medium. youtube.comyoutube.com These resins are widely used in water purification, chemical synthesis, and separation processes. The functional groups on the resin determine its ion-exchange properties. While common ion-exchange resins are based on sulfonated polystyrene or polyacrylic acid, there is ongoing research into new materials with improved selectivity and catalytic properties.
Thiazolidine derivatives have been explored for their potential role in enhancing the performance of ion-exchange resins. A patent describes a catalyst system that includes a cross-linked, sulfonated ion-exchange resin and a dimethyl thiazolidine promoter. google.com This system is designed for catalyzing condensation reactions. google.com The ion-exchange resin itself is typically a polystyrene-based polymer with sulfonic acid groups. youtube.comgoogle.com
In such a system, the thiazolidine derivative is not the resin itself but acts as a promoter, likely modifying the catalytic activity of the acidic sites on the resin. The specific mechanism by which the thiazolidine promoter enhances the catalytic process can involve intermediate reactions or modification of the local chemical environment around the active sites of the resin.
The potential for this compound in this field could be twofold. Firstly, its structural similarity to the thiazolidine promoters mentioned in the patent suggests it could play a similar role in catalytic systems. Secondly, the hydroxyl group offers a reactive handle for covalently bonding the thiazolidine moiety to a polymer backbone. This could lead to the development of novel ion-exchange resins where the thiazolidine group is an integral part of the resin structure, potentially imparting unique selectivity for certain ions or enhancing its catalytic efficiency. The thiazolidine ring, with its nitrogen and sulfur heteroatoms, could also contribute to the chelation of specific metal ions, a desirable property for specialized ion-exchange applications. For instance, polyurethane resins containing thiazole moieties have been shown to have chelating properties for various metal ions. iiste.org
Potential in Corrosion Inhibition Studies
The protection of metals from corrosion is a critical area of materials science and engineering. Organic molecules containing heteroatoms such as nitrogen, sulfur, and oxygen are often effective corrosion inhibitors, as these atoms can coordinate with the metal surface and form a protective film. The thiazolidine ring, containing both sulfur and nitrogen, makes its derivatives prime candidates for corrosion inhibition studies.
Numerous studies have demonstrated the efficacy of various thiazolidine derivatives as corrosion inhibitors for different metals in aggressive environments. For example, thiazolidine-2,4-dione derivatives have been shown to be effective inhibitors for carbon steel in hydrochloric acid and for copper in sodium chloride solutions. researchgate.netmdpi.com The inhibition mechanism typically involves the adsorption of the inhibitor molecules onto the metal surface, which can be described by models such as the Langmuir adsorption isotherm. researchgate.netmdpi.com This adsorption can be a combination of physical interactions (physisorption) and chemical bond formation (chemisorption). researchgate.net
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that many thiazolidine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.netbohrium.com
The molecular structure of the thiazolidine derivative plays a significant role in its inhibition efficiency. The presence of substituent groups can enhance the molecule's ability to adsorb to the metal surface. For this compound, the presence of the thiazolidine ring with its sulfur and nitrogen atoms, along with the oxygen atom in the ethanol side chain, provides multiple centers for adsorption onto a metal surface. The lone pair electrons on these heteroatoms can be donated to the vacant d-orbitals of the metal, forming coordinate covalent bonds.
The potential of this compound as a corrosion inhibitor is therefore high, based on the established performance of structurally related compounds. The following table summarizes research findings on various thiazolidine derivatives as corrosion inhibitors.
| Inhibitor Name | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| (Z)-3-allyl-5-(4-bromobenzylidene) thiazolidine-2,4-dione (TZD1) | Carbon Steel | 1 M HCl | 93.7 | researchgate.net |
| (Z)-5-(4-bromobenzylidene) thiazolidine-2,4-dione (TZD2) | Carbon Steel | 1 M HCl | 91.7 | researchgate.net |
| Thiazolidine-2,4-dione (TZD) | Mild Steel | 5% HCl | 98.0 | bohrium.com |
| 2-aminothiazolidin-4-one (AT) | Mild Steel | 5% HCl | 99.7 | bohrium.com |
| (Z)-5-(4-methylbenzylidene)thiazolidine-2,4-dione (MTZD) | Copper | 3.5 wt.% NaCl | 94 | mdpi.com |
| (Z)-3-allyl-5-(4-methylbenzylidene)thiazolidine-2,4-dione (ATZD) | Copper | 3.5 wt.% NaCl | 98 | mdpi.com |
These findings strongly support the investigation of this compound as a novel corrosion inhibitor, with the expectation that it would form a protective film on metal surfaces through the synergistic action of its heteroatoms.
Future Research Directions and Emerging Paradigms for 2 1,3 Thiazolidin 2 Yl Ethan 1 Ol Research
Development of Advanced Spectroscopic Probes and Imaging Agents
The inherent structure of the thiazolidine (B150603) ring, combined with the reactive hydroxyl group of 2-(1,3-Thiazolidin-2-YL)ethan-1-OL, presents a versatile platform for the development of specialized spectroscopic tools. The characterization of thiazolidine derivatives heavily relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), mass spectrometry, and infrared (IR) spectroscopy, with single-crystal X-ray analysis being a powerful tool for unambiguous structure confirmation. mdpi.comresearchgate.net
Future work will likely focus on modifying the this compound backbone to create advanced probes. By attaching fluorophores, chromophores, or other reporter molecules to the nitrogen or hydroxyl group, researchers can design novel sensors for detecting specific ions, molecules, or changes in the microenvironment (e.g., pH, polarity). The thiazolidine ring itself can act as a recognition motif or a trigger for a spectroscopic response, making these potential probes highly specific. The development of such agents would enable real-time monitoring of biological processes or chemical reactions, opening new avenues in diagnostics and materials science.
Integration with Supramolecular Chemistry and Nanotechnology
The convergence of thiazolidine chemistry with nanotechnology and supramolecular chemistry offers significant opportunities for creating novel materials and systems. Research has already demonstrated the use of nanotechnology in the synthesis of related thiazolidinone compounds, for instance, through the use of nano-Fe₃O₄@SiO₂-supported ionic liquids and nano-CdZr₄(PO₄)₆ as efficient, reusable catalysts under solvent-free or ultrasonic conditions. nih.govresearchgate.net These methods highlight a green chemistry approach that could be adapted for the synthesis of this compound derivatives.
Furthermore, the thiazolidine scaffold has been incorporated into complex supramolecular structures, such as those involving [2.2]paracyclophane, to create molecules with unique three-dimensional architectures. mdpi.comresearchgate.net Future research could leverage the this compound molecule as a building block for:
Self-Assembling Systems: Designing analogues that can form ordered structures like gels, liquid crystals, or vesicles through non-covalent interactions (e.g., hydrogen bonding via the hydroxyl group).
Functionalized Nanoparticles: Grafting the compound onto the surface of nanoparticles to impart specific functionalities, such as improved biocompatibility, targeted delivery, or catalytic activity.
Molecular Cages and Hosts: Using the thiazolidine unit as a component in the construction of larger host molecules for guest encapsulation, with potential applications in drug delivery and chemical sensing.
Exploration of Bio-Orthogonal Chemical Reactivity
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The functional groups present in this compound—specifically the secondary amine within the thiazolidine ring and the primary alcohol—are prime candidates for bio-orthogonal modifications.
Future research could focus on developing methods to selectively react with these sites. For example, the hydroxyl group could be transformed into an azide (B81097) or alkyne, allowing it to participate in the well-established "click chemistry" reactions (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). Similarly, the ring nitrogen could be targeted for specific ligation reactions. By creating these bio-orthogonally "handleable" versions of the molecule, researchers could attach it to proteins, nucleic acids, or other biomolecules to track their location and function within a cell, or to construct novel bioconjugates for therapeutic purposes. The thiazolidine ring itself is formed from a reaction between an aldehyde and a compound with both amine and thiol groups (like cysteine), a reaction principle that is foundational to many bioconjugation strategies.
Computational Design and Predictive Modeling for Novel Analogues
The use of in-silico methods is rapidly accelerating the discovery and optimization of new drug candidates. Computational tools are being extensively applied to the thiazolidine scaffold to design novel analogues with enhanced biological activity. nih.govjchemlett.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are pivotal in this effort. mdpi.comresearchgate.net
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of potency for newly designed molecules. jchemlett.commdpi.com
Molecular Docking simulates the binding of a ligand to the active site of a target protein, providing insights into binding affinity and orientation. This has been used to design thiazolidine-based inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov
Molecular Dynamics (MD) simulations analyze the movement and interaction of the ligand-protein complex over time, offering a more accurate assessment of binding stability and thermodynamics. nih.gov
Future research will undoubtedly rely on these predictive models to rationally design novel analogues of this compound. By modifying its structure and using computational tools to predict the effect of these changes, scientists can prioritize the synthesis of compounds most likely to succeed as potent and selective agents for various therapeutic targets.
| Computational Study Focus | Thiazolidine Scaffold | Techniques Used | Therapeutic Target | Reference(s) |
| Anticancer Drug Design | Thiazolidine-2,4-dione | Molecular Hybridization, Docking, MD Simulations | VEGFR-2 | nih.gov |
| Antibacterial Drug Screening | Thiazolidinone Amide | 2D-QSAR, CoMFA, Docking, MD Simulations | Chlamydia trachomatis | jchemlett.com |
| Diabetes Drug Development | 5-(substituted benzylidene) Thiazolidine-2,4-dione | QSAR, Docking, DFT, MD Simulations | PTP1B | mdpi.com |
| HIV Inhibitor Design | 2,4-Thiazolidinedione | Pharmacophore Modeling | HIV-1-RT | researchgate.net |
Multidisciplinary Collaborations Across Chemistry and Related Sciences
The complexity of modern scientific challenges necessitates a collaborative approach. The future of research on this compound and its derivatives will depend on strong partnerships across various disciplines. The development of a new therapeutic agent, for example, requires a pipeline of expertise:
Organic and Medicinal Chemists: To design and synthesize novel analogues. mdpi.comorganic-chemistry.org
Pharmacologists and Biologists: To perform in-vitro and in-vivo testing to evaluate efficacy and mechanism of action. nih.gov
Computational Chemists: To build predictive models that guide the design process. nih.govjchemlett.com
Material Scientists: To integrate these molecules into novel materials, nanoparticles, or drug delivery systems. nih.govresearchgate.net
Evidence of such collaborations is already present in the literature, where studies are co-authored by researchers from university biotherapy centers, cancer hospitals, and private biomedical technology companies. nih.gov Fostering these multidisciplinary teams will be essential to translate fundamental chemical discoveries into tangible applications in medicine, diagnostics, and materials science, ensuring that the full potential of the thiazolidine scaffold is realized.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1,3-Thiazolidin-2-YL)ethan-1-OL, and what methodological considerations are critical for optimizing yield?
- Answer : A widely reported method involves nucleophilic addition to thiazolidine precursors. For example, thiazolidine rings can be synthesized by reacting 2-aminoethanethiol with carbonyl-containing compounds under controlled conditions. In a related synthesis (for (Z)-2-(1,3-Thiazolidin-2-yl)cyanamide), 2-aminoethanethiol was added to dimethyl dithiocarbamate in ethanol at 303–313 K, yielding 88% product after recrystallization . Key considerations include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side reactions.
- Solvent selection : Ethanol or THF is preferred for solubility and stability of intermediates.
- Purification : Recrystallization from acetone/methanol mixtures ensures high-purity crystals for structural analysis .
Q. How is X-ray crystallography applied to determine the molecular structure of thiazolidine derivatives like this compound?
- Answer : X-ray diffraction relies on the SHELX software suite (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. For thiazolidine derivatives:
- Bond parameters : The thiazolidine ring typically shows C–S bond lengths of ~1.81 Å and C–N bonds of ~1.47 Å, consistent with delocalized electron density .
- Hydrogen bonding : N–H⋯N interactions stabilize the crystal lattice, with H-bond distances of ~2.1–2.3 Å .
- Refinement : Data are refined against F² using full-matrix least-squares methods, with displacement parameters constrained for non-H atoms .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity of thiazolidine derivatives, and how do experimental data validate these models?
- Answer : Density Functional Theory (DFT) and molecular docking are used to predict reactivity and binding affinities. For example:
- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron transfer in reactions involving the thiazolidine ring .
- Docking simulations : Models of this compound analogs (e.g., glutaminase inhibitors) are docked into enzyme active sites (e.g., GLS1) to predict inhibition constants (Ki) .
- Validation : Experimental IC50 values from enzyme assays and crystallographic binding modes (e.g., hydrogen-bond interactions with catalytic residues) confirm computational predictions .
Q. How can researchers address low yields in thiazolidine ring formation during synthesis?
- Answer : Low yields often stem from side reactions (e.g., oxidation or ring-opening). Mitigation strategies include:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during ring formation, as seen in related ethan-1-ol syntheses .
- Catalytic additives : Borane-dimethyl sulfide (BH3·SMe2) enhances regioselectivity in reduction steps, improving yields to >90% in analogous reactions .
- Kinetic control : Slow addition of reagents (e.g., 2-aminoethanethiol) at low temperatures minimizes undesired polymerization .
Q. What spectroscopic and chromatographic techniques are critical for characterizing impurities in this compound?
- Answer :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify regioisomers and confirm thiazolidine ring integrity. For example, protons adjacent to sulfur resonate at δ 3.2–3.5 ppm .
- High-resolution mass spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]<sup>+</sup> for C5H11NOS2 at m/z 190.0362) .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts, with UV detection at 254 nm for thiazolidine chromophores .
Methodological Challenges and Solutions
Q. How do researchers resolve contradictions in reported crystallographic data for thiazolidine derivatives?
- Answer : Discrepancies in bond lengths or angles may arise from refinement protocols or data quality. Solutions include:
- Multi-software validation : Cross-checking results with programs like OLEX2 and SHELXL ensures robustness .
- Twinned data refinement : For poorly diffracting crystals, SHELXL’s twin-law algorithms improve R1 values (<5%) .
- Deposition in databases : Public repositories like the Cambridge Structural Database (CSD) enable peer validation .
Q. What role does the thiazolidine ring’s conformation play in the compound’s biological activity, and how is this studied?
- Answer : The ring’s planarity and substituent orientation influence binding to targets like enzymes or receptors. Methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
